tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate
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Overview
Description
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid. Perylene derivatives are known for their excellent chemical robustness, photo and thermal stability, strong absorption and emission in the visible region, and high electron affinities and charge carrier mobilities . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate typically involves the reaction of 1,7-dibromoperylene tetrabutylester with 4-methoxyphenol in the presence of a base such as cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) . The reaction conditions include heating the mixture to a high temperature (around 95°C) for an extended period (approximately 20 hours) to achieve high yields .
Chemical Reactions Analysis
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene diimides.
Substitution: The compound can undergo substitution reactions, where the 4-methoxyphenoxy groups can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate involves its ability to participate in photoinduced charge-transfer processes. The electron-donating 4-methoxyphenoxy groups attached to the perylene core influence the kinetics of these processes. The compound’s fluorescence is quenched, and singlet excited-state lifetimes are reduced compared to model compounds without electron-donating groups . This behavior is crucial for its applications in optoelectronic devices and biological imaging.
Comparison with Similar Compounds
Similar compounds to tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate include:
Perylene-3,4,9,10-tetracarboxy tetraesters: These compounds have similar structural features but differ in their substituents.
Perylene monoimide diesters: These derivatives have one imide and two ester groups, offering different electronic properties.
Perylene bisimides: These compounds have two imide groups and are known for their strong electron-accepting capabilities.
Perylene bisbenzimidazoles: These derivatives have benzimidazole groups, providing unique optical and electronic properties.
This compound stands out due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly suitable for applications in photoinduced charge-transfer studies .
Properties
Molecular Formula |
C54H56O12 |
---|---|
Molecular Weight |
897.0 g/mol |
IUPAC Name |
tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C54H56O12/c1-7-11-27-61-51(55)39-25-23-37-48-44(66-36-21-17-34(60-6)18-22-36)32-42(54(58)64-30-14-10-4)46-40(52(56)62-28-12-8-2)26-24-38(50(46)48)47-43(65-35-19-15-33(59-5)16-20-35)31-41(45(39)49(37)47)53(57)63-29-13-9-3/h15-26,31-32H,7-14,27-30H2,1-6H3 |
InChI Key |
OAZQIMPQJLAZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)OC6=CC=C(C=C6)OC)OC7=CC=C(C=C7)OC)C(=O)OCCCC |
Origin of Product |
United States |
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